molecular formula C14H11BrClNS B5230151 Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide CAS No. 89542-38-1

Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide

Cat. No.: B5230151
CAS No.: 89542-38-1
M. Wt: 340.7 g/mol
InChI Key: RBYKWIYTYCYFOG-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a 4-chlorophenylmethyl group attached to the benzothiazolium core, with bromide as the counterion. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide typically involves the condensation of 2-aminothiophenol with 4-chlorobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s effects are mediated through its ability to bind to proteins or nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the 4-chlorophenylmethyl group.

    2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

    Benzothiazole sulfoxide: An oxidized form of benzothiazole.

Uniqueness

Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide is unique due to the presence of the 4-chlorophenylmethyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,3-benzothiazol-3-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClNS.BrH/c15-12-7-5-11(6-8-12)9-16-10-17-14-4-2-1-3-13(14)16;/h1-8,10H,9H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYKWIYTYCYFOG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CS2)CC3=CC=C(C=C3)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385745
Record name Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89542-38-1
Record name Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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